Tetrafluorohydrazine

Description

Historical Overview of Research into Tetrafluorohydrazine (B154578)

The synthesis of this compound was first reported in 1958 acs.orgquantum-electronics.ru. Early research focused on its preparation, primarily through the reaction of nitrogen trifluoride (NF₃) with various fluorine atom acceptors, such as copper, carbon, or other metals wikipedia.orggoogle.comgoogle.com. This method exploited the relatively weak N-F bond in NF₃ wikipedia.org. For instance, an early process involved heating nitrogen trifluoride between 250 and 475 °C in the presence of a reactive metal surface, with copper proving effective google.com. Another method involved reacting nitrogen trifluoride with carbon at an elevated temperature, yielding N₂F₄ along with byproducts like N₂, NO, N₂O, and fluorocarbons, which presented separation challenges google.com. The synthesis from NF₃ using iron or iron(II) fluoride (B91410) has also been investigated, achieving good yields at around 400°C researchgate.net. Alternative approaches explored the oxidation of difluoroamines fluorine1.ru.

Initial studies also delved into the fundamental nature of N₂F₄, including its equilibrium with the difluoroamino radical (•NF₂) wikipedia.orgacs.org. Research in the early 1960s examined this equilibrium and the radical reactions that N₂F₄ undergoes, such as hydrogen abstraction and coupling reactions acs.orgacs.org.

Significance of this compound in Contemporary Chemical Research

This compound holds significance in contemporary chemical research primarily due to its unique reactivity as a source of the difluoroamino radical and its potential as a fluorinating agent quantum-electronics.ruacs.orgontosight.ai. Its ability to undergo free radical reactions makes it valuable in organic synthesis for introducing difluoroamino groups into molecules acs.orgamericanscientist.org. For example, it can add across double bonds to yield vicinal di(difluoroamine)s wikipedia.org.

Beyond its use in synthesis, N₂F₄ has been explored for its high energy density, leading to investigations into its potential as an oxidizer in experimental rocket propellant formulations quantum-electronics.ruwikipedia.orggoogle.comgoogle.comontosight.ai. While presenting handling and storage challenges due to its instability and corrosive nature, its energetic properties have made it a subject of interest in aerospace engineering research ontosight.ai.

Research also continues into its physical and chemical properties, including its conformational analysis and behavior under different conditions, such as confinement within fullerenes worldresearchersassociations.com. These studies contribute to a deeper understanding of nitrogen-fluorine chemistry and the behavior of reactive species.

Fundamental Chemical Properties and Research Context

This compound (N₂F₄) is a colorless, nonflammable, reactive inorganic gas at standard conditions wikipedia.org. It is characterized by a relatively weak nitrogen-nitrogen bond, which allows it to exist in equilibrium with its radical monomer, the difluoroamino radical (•NF₂) wikipedia.orgacs.org. The dissociation of N₂F₄ into 2•NF₂ is temperature-dependent; while mostly associated as N₂F₄ at room temperature, the dissociation increases significantly at higher temperatures wikipedia.org. The energy required to break the N-N bond in N₂F₄ is reported as 20.8 kcal/mol wikipedia.org.

N₂F₄ is a strong oxidizing agent quantum-electronics.runoaa.gov. Its reactivity stems from the presence of the highly electronegative fluorine atoms and the relatively weak N-N bond, facilitating radical formation. This oxidizing capability and radical nature are central to its use in various chemical reactions.

Research into N₂F₄ often involves specialized handling techniques due to its reactivity and potential for explosive decomposition, particularly in the presence of organic materials or reducing agents noaa.gov. Studies investigating its properties and reactions contribute to the broader understanding of nitrogen-fluorine chemistry and the behavior of energetic and reactive compounds.

Data on the physical properties of this compound:

| Property | Value |

| Chemical Formula | N₂F₄ wikipedia.org |

| Molar Mass | 104.008 g·mol⁻¹ wikipedia.org |

| Appearance | Colourless gas wikipedia.org |

| Melting Point | -164.5 °C (-264.1 °F; 108.6 K) wikipedia.org |

| Boiling Point | -73 °C (-99 °F; 200 K) wikipedia.org or -74.0 °C matweb.com |

| Density (Gas) | 0.004251 g/cc matweb.com |

| Critical Temperature | 36.0 °C matweb.com or 309 K quantum-electronics.ru |

| Critical Pressure | 37.0096 atm matweb.com or 7.7 MPa quantum-electronics.ru |

| Heat of Formation (Gas) | -8.40 kJ/mol matweb.com or 34.421 kJ/mol wikipedia.org |

Note: Some property values may vary slightly between sources.

Data on the N₂F₄ ⇌ 2 •NF₂ Equilibrium:

| Temperature | % •NF₂ at 5mm Hg pressure |

| Room temperature | 0.7% wikipedia.org |

| 225 °C | 99% wikipedia.org |

| Bond Dissociation Energy (N-N) | Value |

| N₂F₄ | 20.8 kcal/mol wikipedia.org |

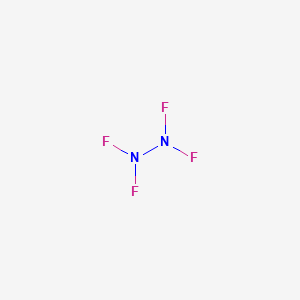

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluorohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4N2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFADZIUESKAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(N(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4N2, N2F4 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tetrafluorohydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrafluorohydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064922 | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO] | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluorohydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10036-47-2, 10086-47-2 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrafluorohydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3J2QP9MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advancements

Early Synthetic Pathways for Tetrafluorohydrazine (B154578)

Initial efforts to synthesize this compound focused on reacting nitrogen trifluoride with various substances capable of accepting fluorine atoms.

Reaction of Nitrogen Trifluoride with Metal Fluorine Acceptors (e.g., Copper, Iron)

One of the early methods for preparing this compound involved the reaction of nitrogen trifluoride with metals acting as fluorine acceptors. For instance, copper was utilized in a reaction where it accepts fluorine atoms from NF₃, leading to the formation of this compound and copper(II) fluoride (B91410). wikipedia.org The stoichiometry of this reaction is represented as:

2NF₃ + Cu → N₂F₄ + CuF₂ wikipedia.org

Beyond copper, other reactive metals have also been investigated for their ability to facilitate this transformation. wikipedia.orggoogle.com Another documented method involves the synthesis of this compound from nitrogen trifluoride using either elemental iron or iron(II) fluoride. researchgate.net Through optimization of the reaction parameters, a favorable yield of N₂F₄ was achieved when iron was used at a temperature of 400°C. researchgate.net The use of iron(II) fluoride as the metal fluoride acceptor yielded comparable results in the synthesis of N₂F₄ from NF₃. researchgate.net

Reaction of Nitrogen Trifluoride with Carbon

Another historical method for the production of this compound involved the high-temperature reaction between nitrogen trifluoride and carbon. google.comjustia.com This pathway was capable of producing this compound with a reported yield of approximately 75 percent. google.com However, a significant drawback of this method was the co-formation of several undesirable byproducts, including nitrogen (N₂), nitric oxide (NO), nitrous oxide (N₂O), and various fluorocarbons. google.com The presence of these impurities made the subsequent separation and purification of this compound considerably challenging. google.com This reaction is typically conducted within a fluidized bed reactor system. acs.org

Optimized Synthetic Strategies and Yield Enhancements

While detailed information specifically on optimized strategies for this compound synthesis beyond the early reported methods is not extensively available in the provided search results, the general strategies for reaction optimization in the synthesis of fine chemicals are applicable. azom.comnih.gov

Synthesis of High Purity this compound

The production of high-purity this compound is of paramount importance, particularly for specialized applications like rocket propellants where even trace impurities can negatively impact performance and stability. google.com

Silicon-mediated Synthesis and Purification Techniques

A method developed for synthesizing high-purity this compound involves the reaction of nitrogen trifluoride with silicon at an elevated temperature. dtic.milgoogle.com This reaction proceeds in a periodic manner and requires a low concentration of NF₃. dtic.milgoogle.com Rapid cooling of the reaction mixture results in the formation of this compound and silicon tetrafluoride (SiF₄). dtic.milgoogle.com The reaction between silicon-containing substances and fluorine-containing substances can lead to the production of silicon tetrafluoride with fewer introduced impurities, thereby contributing to a higher purity product. google.com

Subsequent purification techniques are essential to isolate and refine the this compound product to a high degree of purity.

Impurity Removal Methodologies

Various methods are employed to effectively remove impurities from the synthesized this compound. Alkaline hydrolysis has been shown to remove substantially all impurities present in the reaction mixture. dtic.milgoogle.com Following the hydrolysis step, cryogenic trapping is utilized for the further recovery and purification of this compound from any remaining impurities. dtic.milgoogle.com

Another process involved the oxidation of difluoramine by ferric ion. The product from this reaction was treated with aqueous caustic solution to remove carbon dioxide, and subsequently passed through aqueous ferrous chloride to eliminate nitric oxide, before being dried to remove water. dtic.milminsky.ai This purification scheme yielded this compound with only minor levels of impurities, including nitrous oxide, difluorodiazine, and nitrogen, and resulted in product yields of approximately 90% from difluorourea. dtic.milminsky.ai

Impurities that have a tendency to form nitrides, particularly with metals such as iron, aluminum, titanium, and magnesium, can be effectively removed through a purification process that utilizes ammonia (B1221849) at a temperature of 800°C. researchgate.net This process is designed to allow the purifying agent, ammonia, to interact with finely distributed metal impurities. researchgate.net Analysis of trace impurities in fluorinated gaseous matrices like this compound has identified substances such as dioxygen, dinitrogen, carbon dioxide, carbon monoxide, sulfur hexafluoride, methane, nitrous oxide, and carbon tetrafluoride at low concentration levels. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | Chemical Formula | PubChem CID |

| This compound | N₂F₄ | 24845 wikipedia.orgwikipedia.orguni.lueasychem.org |

| Nitrogen Trifluoride | NF₃ | 24553 wikipedia.orgwikipedia.orgercs.scothzhongyuhuagong.comnih.govuni.lu |

| Copper | Cu | 23978 nih.gov |

| Iron | Fe | 23925 dsmz.defishersci.cafishersci.ca |

| Carbon | C | 5462310 uni.lunih.gov |

| Silicon | Si | 5461123 alfa-chemistry.comamericanelements.comfishersci.nl |

| Copper(II) Fluoride | CuF₂ | 10116363 |

| Silicon Tetrafluoride | SiF₄ | 6434211 |

| Nitric Oxide | NO | 14922 |

| Nitrous Oxide | N₂O | 948 |

| Difluorodiazine | N₂F₂ | 123259 |

| Difluoramine | HNF₂ | 17700 |

| Ferric Ion | Fe³⁺ | 104739 |

| Ferrous Chloride | FeCl₂ | 24515 |

| Difluorourea | CO(NHF)₂ | 14111595 |

Data Table: Early Synthesis Reactions

| Reactants | Metal/Substance | Products | Notes | Source |

| Nitrogen Trifluoride | Copper | This compound, Copper(II) Fluoride | Uses copper as a fluorine atom acceptor. | wikipedia.org |

| Nitrogen Trifluoride | Iron | This compound | Good yield obtained at a temperature of 400°C. | researchgate.net |

| Nitrogen Trifluoride | Iron(II) Fluoride | This compound | Showed similar results to using iron. | researchgate.net |

| Nitrogen Trifluoride | Carbon | This compound, N₂, NO, N₂O, Fluorocarbons | Yield around 75%, but separation of byproducts was very difficult. | google.comjustia.com |

| Nitrogen Trifluoride | Silicon | This compound, Silicon Tetrafluoride | Method for synthesizing high purity this compound at elevated temperature. | dtic.milgoogle.com |

Data Table: Impurity Removal Methodologies

| Impurity | Removal Method | Notes | Source |

| Substantially all impurities | Alkaline hydrolysis | Effective in removing most impurities. | dtic.milgoogle.com |

| Remaining impurities | Cryogenic trapping | Used for further recovery and purification after hydrolysis. | dtic.milgoogle.com |

| Carbon dioxide | Aqueous caustic | Removed from the reaction product stream. | dtic.milminsky.ai |

| Nitric oxide | Aqueous ferrous chloride | Removed from the reaction product stream. | dtic.milminsky.ai |

| Water | Drierite | Used to remove water from the reaction product. | dtic.milminsky.ai |

| Nitride-forming impurities (Fe, Al, Ti, Mg) | Ammonia at 800°C | Effective for removing impurities that form nitrides, especially with finely distributed metals. | researchgate.net |

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of this compound (N₂F₄) has explored various avenues beyond traditional methods, focusing on improving yields, purity, and efficiency. Recent developments include the investigation of new reaction pathways and the role of different catalysts and reagents.

One area of focus has been the oxidation of difluoroamine (B82689) (HNF₂). While difluoroamines can be obtained from the fluorination of N,N-difluoro-derivatives of compounds like urea, carbamate, or sulfuric acid derivatives, their explosive nature, particularly during phase changes, presents a manufacturing challenge fluorine1.ru. Novel approaches have explored carrying out the oxidation of difluoroamines at the moment of their extraction from solution fluorine1.ru. Various oxidizing agents have been proposed for this process, including iodine, bromine, and aqueous solutions of metal salts such as chromium, iron, cerium, and potassium permanganate (B83412) fluorine1.ru.

A specific "new process" for the preparation of this compound, amenable to pilot-plant scale-up, has been developed based on the oxidation of difluoroamine by ferric ion (Fe³⁺) dtic.mil. In this process, difluoroamine, generated from the hydrolysis of aqueous difluorourea, is passed through an aqueous ferric chloride solution to facilitate oxidation. Subsequent steps involve passing the product through aqueous caustic to remove carbon dioxide, aqueous ferrous chloride to eliminate nitric oxide, and finally through Drierite to remove water. This method reportedly yields this compound with only minor impurities, such as nitrous oxide, difluorodiazine, and nitrogen. Product yields from difluorourea were approximately 90% dtic.mil.

Another synthetic route involves the reaction of nitrogen trifluoride (NF₃) with various fluorine acceptors. While established methods utilize metals like copper, bismuth, arsenic, antimony, and stainless steel at elevated temperatures datapdf.comdtic.mil, more recent studies have investigated the use of iron and iron(II) fluoride. Synthesis of this compound from nitrogen trifluoride using iron or iron(II) fluoride has been reported to achieve good yields at a temperature of 400°C researchgate.netresearchgate.net.

Furthermore, novel low-temperature fluorination reactions using nitrogen trifluoride with uranium and plutonium metals have been reported, occurring at temperatures below 120°C researchgate.net. These reactions are significant as they represent the first reported instances of such low-temperature fluorination with NF₃ and suggest a potential mechanism involving metal-catalyzed dissociation of the NF₃ bond researchgate.net. The product distribution in the reaction with uranium metal appears to be influenced by the concentration of the fluorinating reagent within the 60-120°C temperature range researchgate.net.

Direct fluorination of ammonium (B1175870) salt suspensions has also shown potential for this compound synthesis. Specifically, the fluorination of ammonium chloride suspension has been found to yield this compound fluorine1.ru.

The reaction of nitrogen trifluoride with silicon at elevated temperatures is another reported method for synthesizing high-purity this compound. This reaction is described as occurring periodically at a low concentration of NF₃, with immediate cooling of the reaction material yielding this compound and silicon tetrafluoride dtic.mil.

While not directly a synthesis of N₂F₄, related research has explored the reaction of nitrogen trifluoride with fluorinated olefins like hexafluoropropene, tetrafluoroethylene, and octafluoro-2-butene (B72158) in the presence of cesium fluoride (CsF). These reactions yield corresponding difluoroamine derivatives researchgate.net.

The development of novel synthetic approaches and the exploration of different catalysts and reaction conditions continue to be important for improving the accessibility and purity of this compound for various applications.

| Synthetic Method | Key Reagents/Conditions | Reported Outcome/Yields (if available) | Reference |

| Oxidation of Difluoroamine | Iodine, Bromine, Aqueous metal salts (Cr, Fe, Ce, KMnO₄) | Practical interest, requires difluoroamine extraction for best results | fluorine1.ru |

| Oxidation of Difluoroamine by Ferric Ion | Difluoroamine from difluorourea hydrolysis, Aqueous FeCl₃ solution | ~90% yield from difluorourea, minor impurities (N₂O, N₂F₂, N₂) | dtic.mil |

| Reaction of NF₃ with Iron or Iron(II) Fluoride | Fe or FeF₂, 400°C | Good yield | researchgate.netresearchgate.net |

| Reaction of NF₃ with Uranium or Plutonium | U or Pu metals, <120°C | First reported low-temperature fluorination with NF₃, suggests catalysis | researchgate.net |

| Direct Fluorination of Ammonium Chloride Suspension | Elemental Fluorine, Ammonium Chloride suspension | Formation of this compound | fluorine1.ru |

| Reaction of NF₃ with Silicon | Silicon, Elevated temperature, Low NF₃ concentration, Immediate cooling | High purity N₂F₄ and SiF₄ | dtic.mil |

| Reaction of NF₃ with Fluorinated Olefins + Cesium Fluoride | Hexafluoropropene, Tetrafluoroethylene, Octafluoro-2-butene, CsF | Formation of difluoroamine derivatives | researchgate.net |

Thermodynamic and Kinetic Dissociation Studies

Equilibrium Dissociation of Tetrafluorohydrazine (B154578) to Difluoroamino Radicals (N₂F₄ ⇌ 2•NF₂)

The equilibrium between this compound and difluoroamino radicals is a fundamental aspect of N₂F₄ chemistry. At room temperature, this compound primarily exists as the associated molecule, with a small percentage dissociating into •NF₂ radicals at reduced pressures. wikipedia.org As temperature increases, the degree of dissociation significantly rises. wikipedia.org

Experimental Determination of Dissociation Constants

Experimental studies have been conducted to determine the equilibrium constants for the dissociation of N₂F₄. Absorption measurements behind incident shock waves have been used to study this equilibrium over various temperature ranges. researchgate.net These measurements allow for the determination of equilibrium constants, particularly in temperature ranges where partial dissociation occurs. researchgate.net Spectrophotometric methods have also been employed to determine the rate of dissociation of this compound behind a shock wave. aip.orgnist.gov Electron paramagnetic resonance (EPR) spectroscopy has been utilized to study the this compound-difluoroamino equilibrium, allowing for the calculation of the enthalpy of dissociation from the temperature dependence of the signal amplitude. aip.org

Temperature and Pressure Dependence of Dissociation

The degree of dissociation of N₂F₄ is highly dependent on temperature and pressure. quantum-electronics.ru At temperatures above approximately 500 K, N₂F₄ is reported to be almost completely dissociated. researchgate.net At room temperature and a pressure of 5 mm Hg, only about 0.7% of N₂F₄ is in the radical form. wikipedia.org This percentage increases to 99% when the temperature is raised to 225 °C. wikipedia.org Studies using shock waves have investigated the dissociation over a temperature range of 375-1500 K. researchgate.net

Enthalpy and Entropy of Dissociation

The dissociation of N₂F₄ is an endothermic process, requiring energy to break the N-N bond. The energy needed to break the N-N bond in N₂F₄ is approximately 20.8 kcal/mol. wikipedia.org Based on analyses of experimental data, the heat of dissociation of N₂F₄ has been determined to be around 20.9 ± 0.4 kcal mol⁻¹. researchgate.net Another study using EPR spectroscopy calculated a ΔH of dissociation of 19.3 ± 1.0 kcal/mole. aip.org A value of 19.8 ± 0.8 kcal/mole has also been reported, stated to be independent of temperature in the range of 25° to 150°C. nist.gov

The entropy change associated with the dissociation has been reported as 38.6 eu. wikipedia.org

Data on the enthalpy of dissociation from various sources:

| Method | Temperature Range (°K) | Enthalpy of Dissociation (kcal/mol) | Reference |

| Shock Waves (Absorption) | 375-462 | 20.9 ± 0.4 | researchgate.net |

| EPR Spectroscopy | 340-435 | 19.3 ± 1.0 | aip.org |

| Shock Wave Method | 298-423 | 19.8 ± 0.8 | nist.gov |

| N-N Bond Energy (Calculated) | - | 20.8 | wikipedia.org |

Kinetic Studies of Dissociation Processes

Kinetic studies have explored the rate and mechanisms of N₂F₄ dissociation. These studies often involve techniques like shock waves and spectroscopic measurements to monitor the concentration changes over time. aip.orgnist.gov

Collisional Dissociation Kinetics

Collisional dissociation of N₂F₄ can be initiated by energy transfer through collisions with other molecules. Studies involving CO₂ laser radiation have investigated the characteristics of collisional dissociation. researchgate.net At low excitation levels, the process can be in thermodynamic equilibrium, with kinetics governed by adiabatic dissociation conditions. researchgate.net At higher energy inputs, a radiative dissociation stage can occur, followed by non-equilibrium collisional dissociation. researchgate.net Experimental results have provided estimates for the characteristic times of collisional decay. researchgate.net Collision-induced dissociation (CID) is a technique used in mass spectrometry where ions collide with neutral molecules, leading to fragmentation. thermofisher.comcore.ac.uk This process involves the conversion of kinetic energy into internal energy, inducing dissociation. thermofisher.comcore.ac.uk

Radiative Dissociation Mechanisms

Radiative dissociation involves the absorption of photons by the N₂F₄ molecule, leading to its fragmentation. Studies using infrared laser radiation have indicated the occurrence of a radiative dissociation stage at increased energy input levels. researchgate.net Ultraviolet (UV) light irradiation of N₂F₄ has also been shown to induce decomposition and reaction with other substances. wikipedia.org Photodissociation spectroscopy can be used to study the fragmentation of molecules upon absorption of light. science-softcon.de

Vibrational-Translational Relaxation Studies

Studies involving the collisional dissociation of this compound, initiated by techniques like CO₂ laser radiation, have provided insights into its energy transfer processes. researchgate.net In such investigations, the vibrational-translational (V-T) relaxation time of N₂F₄ has been estimated. Experimental results suggest a vibrational-translational relaxation time for N₂F₄ in the range of 5 to 20 μsecTorr. researchgate.net This parameter is crucial for understanding how vibrational energy, potentially gained through collisions or absorption of radiation, is transferred into translational energy within the molecule.

Bond Dissociation Energies in this compound

The dissociation of this compound primarily involves the breaking of either the nitrogen-nitrogen (N-N) bond or the nitrogen-fluorine (N-F) bonds. The energies required to break these specific bonds are fundamental properties that govern the compound's reactivity and stability. Various experimental techniques, including mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy, have been used to determine these bond dissociation energies. aip.orgaip.orgnih.govaip.org

N-N Bond Dissociation Energy

The dissociation of N₂F₄ into two NF₂ radicals involves the breaking of the central N-N bond. This bond is notably weaker compared to the N-N bond in hydrazine (B178648) (N₂H₄). oregonstate.edu Multiple studies have reported values for the N-N bond dissociation energy in this compound, showing a degree of consistency across different experimental methods. aip.orgaip.orgnih.govaip.org

Reported N-N Bond Dissociation Energies in N₂F₄:

| Method | Energy (kcal/mol) | Energy (eV) | Reference |

| General Literature | 20.8 | - | wikipedia.orgwikipedia.org |

| Mass Spectrometry | 21.6 ± 3.2 | 0.94 ± 0.1 | aip.org |

| Mass Spectrometry | 21.5 ± 1.6 | 5.14 ± 0.38 kJ* | nih.gov |

| EPR Study | 19.3 ± 1.0 | - | aip.org |

| Appearance Potential | 20.7 | - | aip.org |

| Thermal Measurements | 19.8 | - | aip.org |

*Note: The value from reference nih.gov was originally given in kJ/mole and converted to kcal/mole for consistency with other values presented in the source.

For comparison, the N-N bond dissociation energy in hydrazine (N₂H₄) is approximately 60 kcal/mol, highlighting the relative weakness of the N-N bond in this compound. wikipedia.orgoregonstate.edu

N-F Bond Dissociation Energy

The dissociation of N₂F₄ can also involve the breaking of the N-F bonds. Studies using mass spectrometry have provided values for the energy required to break an N-F bond in the context of this compound and the difluoroamino radical. aip.orgaip.org

One study reported the bond dissociation energy D(NF–F) to be 3.15 ± 0.10 eV, which is equivalent to 72.8 ± 2.3 kcal/mole. aip.org Another source indicates that the average N-F bond strength in NF₂ and N₂F₄ is around 71 kcal/mole. aip.org These values suggest that the N-F bonds in this compound are significantly stronger than the central N-N bond.

Reported N-F Bond Dissociation Energies related to N₂F₄:

| Bond | Energy (kcal/mol) | Energy (eV) | Reference |

| D(NF–F) | 72.8 ± 2.3 | 3.15 ± 0.10 | aip.org |

| Average N-F (in NF₂/N₂F₄) | ~71 | - | aip.org |

These dissociation energy values are critical for understanding the thermochemistry and reaction pathways of this compound, particularly in high-energy environments where bond cleavage is likely to occur.

Structural and Conformational Analysis

Experimental Determination of Molecular Structure

Experimental techniques such as microwave spectroscopy, electron diffraction, and infrared and Raman spectroscopy have been employed to determine the molecular structure of N₂F₄ and analyze its conformational isomers.

Microwave Spectroscopy Studies

Early structural studies of N₂F₄ utilized microwave spectroscopy. The initial microwave spectroscopy data were interpreted as being consistent with a hydrazine-like model having C₂ molecular symmetry, suggesting a gauche conformation. oregonstate.educapes.gov.br Lide and Mann's early work using microwave spectroscopy found the molecule to be in a gauche form with specific bond lengths and angles. worldresearchersassociations.comrdd.edu.iqresearchgate.net Subsequent reanalysis of existing microwave data for tetrafluorohydrazine (B154578) has been performed in terms of quartic centrifugal distortion constants. rsc.org

Electron Diffraction Investigations

Based on electron diffraction data, the following structural parameters have been reported for a mixture of gauche and trans conformers at 25°C:

| Parameter | Value (Å) | Error (2σ) (Å) |

| N-N bond length | 1.492 | 0.007 |

| N-F bond length | 1.372 | 0.002 |

| N-N (l) | 0.048 | 0.005 |

| N-F (l) | 0.044 | 0.002 |

| Parameter | Value (°) | Error (2σ) (°) |

| ∠FNF | 103.1 | 0.6 |

| ∠NNF | 101.4 | 0.4 |

| Dihedral Angle (θ) | 64.2 | 3.7 |

These distances and root-mean-square amplitudes are ra and la values, respectively. oregonstate.educapes.gov.br

Infrared and Raman Spectroscopic Analysis of Conformers

Infrared and Raman spectroscopy have been utilized to analyze the vibrational modes of N₂F₄ and gain insights into its conformational isomers. The infrared spectrum of gaseous N₂F₄ has been observed and reanalyzed, with new details reported on band positions and contours. capes.gov.br Vibrational assignments based on infrared and Raman data strongly support the idea that N₂F₄ exists as an equilibrium mixture of trans (C₂h) and gauche (C₂) rotational isomers. capes.gov.br These isomers are suggested to differ very little in energy, as indicated by NMR and electron diffraction data. capes.gov.br

Far infrared (60-350 cm⁻¹) and low-frequency Raman (80-150 cm⁻¹) spectra of gaseous N₂F₄ have been recorded, allowing for the observation of the torsional mode of the gauche conformer. acs.orgacs.org Variable-temperature studies of the infrared spectra of N₂F₄ dissolved in liquid xenon have also been conducted to determine the enthalpy difference between the stable conformers. acs.orgacs.org

Conformational Isomerism: Anti and Gauche Forms

This compound exhibits conformational isomerism around the N-N bond, primarily existing in anti (trans) and gauche forms. acs.orgworldresearchersassociations.comresearchgate.net The transformation between these conformers occurs via eclipsed transition states. worldresearchersassociations.com

Relative Stabilities of Conformers

Variable-temperature infrared studies in liquid xenon have determined the enthalpy difference between the conformers to be 69 ± 6 cm⁻¹ (197 ± 17 cal/mol), with the trans conformer being the more stable rotamer. acs.orgacs.org This contrasts with some ab initio calculations which initially favored the gauche form as more stable. acs.org However, other theoretical studies and interpretations of experimental data suggest the anti form is more stable than the gauche by a small energy difference, ranging from approximately 0.3 to 1.2 kcal/mol. rdd.edu.iqresearchgate.net The preference for the anti conformation in N₂F₄, unlike the gauche preference in hydrazine (B178648), is attributed to homoanomeric interactions involving the fluorine lone pairs. scispace.com

Based on variable-temperature infrared studies:

| Conformer | Relative Enthalpy (cal/mol) |

| Trans | 0 |

| Gauche | 197 ± 17 |

Rotational Barriers Around the N-N Bond

The rotation around the N-N bond in N₂F₄ involves overcoming a rotational barrier. Early microwave spectroscopy studies estimated the rotational barrier to be approximately 3.00 kcal/mol. worldresearchersassociations.comresearchgate.net Electron diffraction results have indicated that the rotational barrier may be several kilocalories per mole. capes.gov.braip.org Theoretical calculations have also investigated the rotational barrier. One study calculated the rotation barrier for free N₂F₄ to be 6.50 Kcal/mol. rdd.edu.iq Another theoretical approach estimated the barrier separating the anti from the gauche conformation to be nearly 20 kJ/mol (approximately 4.8 kcal/mol), noting a much larger V₂ and V₃ term compared to hydrazine. anu.edu.au

| Method | Estimated Rotational Barrier (kcal/mol) |

| Microwave Spectroscopy (Early) | ~3.00 |

| Electron Diffraction | Several |

| Theoretical Calculation (PBE/3ζ) | 6.50 |

| Theoretical Calculation (3-21G(N*)) | ~4.8 (20 kJ/mol) |

This compound: A Focus on

This compound (N₂F₄) is a fascinating inorganic compound that has garnered scientific interest due to its structural properties and conformational behavior, particularly under confinement. This article delves into the structural and conformational analysis of N₂F₄, with a specific focus on the influence of encapsulation within fullerene cages.

This compound exhibits conformational isomerism around its nitrogen-nitrogen single bond, primarily existing in anti and gauche forms. The interconversion between these conformers involves rotation around the N-N bond.

Potential Energy Surfaces for Conformational Interconversion

The conformational landscape of free N₂F₄ can be described by its potential energy surface (PES) as a function of the dihedral angle around the N-N bond. Studies have identified stationary points on this surface corresponding to stable conformers and transition states. For free N₂F₄, the anti-conformer is generally found to be the global minimum energy structure. worldresearchersassociations.com The transformation between the anti and gauche forms proceeds via eclipsed transition states. worldresearchersassociations.comresearchgate.net

Computational studies using methods like PBE/3ζ have investigated the potential energy surface for N-N bond rotation in free N₂F₄. worldresearchersassociations.com These calculations indicate five stationary points, with two identified as stable conformers (minima) and three as transition states (maxima). worldresearchersassociations.com The anti-conformer is the global minimum, while a gauche-conformer represents a local minimum with a slightly higher energy. worldresearchersassociations.com The energy difference between the global minimum (anti) and the global maximum (an eclipsed transition state) represents the rotational barrier. worldresearchersassociations.com

Data on the relative energies of conformers for free N₂F₄ calculated at the PBE/3ζ level are presented below:

| Conformer Type | Relative Energy (kcal mol⁻¹) |

| anti (Global Minimum) | 0.00 |

| gauche (Local Minimum) | 0.52 |

| Transition State I (Global Maximum) | 6.50 |

| Transition State III (Local Maximum) | 3.1 |

| Transition State V (Local Maximum) | 3.1 |

Note: Energies are relative to the anti-conformer global minimum. worldresearchersassociations.comresearchgate.net

Influence of Confinement on Conformational Behavior

The encapsulation of molecules within confined spaces, such as fullerene cages, can significantly alter their structural parameters and conformational preferences. worldresearchersassociations.comrdd.edu.iq The internal cavity of fullerenes provides a unique environment that can induce changes not observed in the free state. worldresearchersassociations.commdpi.com

This compound has been studied computationally within the cavities of fullerene cages, specifically C₆₀ and C₈₀. worldresearchersassociations.comresearchgate.net These fullerenes, with their distinct internal diameters, offer different degrees of confinement. The C₆₀ fullerene has a smaller cavity compared to C₈₀. worldresearchersassociations.comresearchgate.net Investigations using density functional theory (DFT) methods, such as PBE/3ζ, have explored the behavior of N₂F₄ when encapsulated within these cages. worldresearchersassociations.comresearchgate.net

Confinement within fullerene cages induces notable changes in the structural parameters of the encapsulated N₂F₄ molecule. worldresearchersassociations.comresearchgate.netrdd.edu.iq Computational studies have shown a contraction in both the N-N and N-F bond lengths of N₂F₄ when encapsulated in C₆₀ and C₈₀. worldresearchersassociations.comresearchgate.net The C₆₀ cage, being smaller, generally exerts a more significant impact on these parameters compared to C₈₀. worldresearchersassociations.comresearchgate.net For instance, inside C₆₀, the F-N bond length has been calculated to decrease by approximately 0.052 Å, and the N-N bond contracted by about 0.176 Å. worldresearchersassociations.comresearchgate.net

Changes in bond angles are also observed. The N-N-F angle has been reported to decrease upon encapsulation. worldresearchersassociations.comresearchgate.net Furthermore, the dihedral angle of the N₂F₄ molecule changes significantly within the fullerene environment. worldresearchersassociations.comresearchgate.net Unlike the free molecule where the anti form is the minimum, the gauche conformer has been found to be the minimum energy structure inside both C₆₀ and C₈₀ fullerenes in some computational studies. worldresearchersassociations.comresearchgate.net

A comparison of structural parameters for free and encapsulated N₂F₄ is presented below, based on PBE/3ζ calculations:

| Parameter | Free N₂F₄ | N₂F₄ in C₆₀ | N₂F₄ in C₈₀ |

| N-N Bond Length (Å) | ~1.492 | Contracted | Contracted |

| N-F Bond Length (Å) | ~1.372 | Contracted | Contracted |

| F-N-F Angle (°) | ~101.4 | Decreased | Decreased |

| N-N-F Angle (°) | ~101.4 | Decreased | Decreased |

| Dihedral Angle (°) | ~179.7 (anti) | ~-51.4 (gauche) | gauche-like |

Note: Values are approximate and based on computational results. Specific values for bond lengths and angles can vary slightly depending on the level of theory used. worldresearchersassociations.comresearchgate.netresearchgate.net

Encapsulation within fullerenes dramatically modifies the rotational barrier around the N-N bond in this compound. worldresearchersassociations.comresearchgate.netrdd.edu.iq The energy required for N-N rotation is significantly increased when N₂F₄ is confined. worldresearchersassociations.comresearchgate.net For example, the rotational barrier for free N₂F₄ was calculated to be around 6.50 kcal mol⁻¹. worldresearchersassociations.comrdd.edu.iq However, inside the C₆₀ fullerene, this barrier has been reported to increase substantially to approximately 42.56 kcal mol⁻¹ or 41.69 kcal/mol in different studies, indicating a much hindered rotation. worldresearchersassociations.comrdd.edu.iq The confinement effect of the fullerene cage restricts the conformational freedom of the encapsulated molecule, leading to a higher energy barrier for rotation. worldresearchersassociations.comrdd.edu.iq

Data on the rotational barrier of N₂F₄ in different environments:

| Environment | Rotational Barrier (kcal mol⁻¹) |

| Free N₂F₄ | 6.50 |

| N₂F₄ in C₆₀ | 42.56 or 41.69 |

Reaction Mechanisms and Chemical Reactivity

Free Radical Reactions of Tetrafluorohydrazine (B154578)

The chemistry of this compound is dominated by free radical pathways initiated by its dissociation into •NF₂ radicals. wikipedia.orgacs.org These highly reactive radicals can engage in several types of reactions, including abstracting hydrogen atoms and coupling to form new nitrogen-containing compounds. acs.org

A common reaction pathway for this compound involves the abstraction of a hydrogen atom from a substrate by the •NF₂ radical. acs.org This process, known as hydrogen atom transfer (HAT), is a fundamental reaction in radical chemistry where a free radical removes a hydrogen atom, creating a new radical and a new molecule. wikipedia.org In the case of this compound, the •NF₂ radical acts as the abstractor (X•) and the hydrogen-containing substrate as H-Y.

The general equation for this process is: •NF₂ + H-Y → HNF₂ + Y• wikipedia.org

This reaction results in the formation of difluoramine (HNF₂) and a new radical derived from the substrate. acs.org The propensity for this reaction to occur depends on the bond strength of the H-Y bond and the stability of the resulting radical Y•. These abstraction reactions are a key initial step in many of the processes involving this compound and organic molecules. mdpi.com

The •NF₂ radicals generated from the dissociation of this compound can also participate in coupling reactions. acs.org In these reactions, the •NF₂ radical combines with another radical species to form a new molecule containing a difluoroamino (-NF₂) group. This allows for the synthesis of a range of both inorganic and organic difluoramines. acs.org

For example, if a carbon-centered radical (R•) is generated in the presence of this compound, a coupling reaction can occur: R• + •NF₂ → R-NF₂

This reactivity makes this compound a useful reagent for introducing the difluoroamino group into various molecular structures.

Addition Reactions to Unsaturated Substrates

This compound, through its dissociation to •NF₂ radicals, readily undergoes addition reactions with unsaturated compounds, particularly across carbon-carbon double and triple bonds. wikipedia.org This reactivity has been explored as a method for synthesizing complex fluorinated molecules. wikipedia.orgacs.org

One of the most significant applications of this compound in organic synthesis is its addition to olefins. wikipedia.org The reaction is initiated by the thermal or photochemical dissociation of N₂F₄ into •NF₂ radicals. An •NF₂ radical then adds to the double bond of an alkene, such as propene or butene, forming a radical intermediate. This intermediate subsequently reacts with another •NF₂ radical to yield the final product. rsc.org

The general mechanism proceeds as follows:

Initiation: N₂F₄ ⇌ 2 •NF₂

Propagation Step 1: R-CH=CH₂ + •NF₂ → R-CH(•)-CH₂(NF₂)

Propagation Step 2: R-CH(•)-CH₂(NF₂) + •NF₂ → R-CH(NF₂)-CH₂(NF₂)

The predominant outcome of the addition of this compound to olefins is the formation of vicinal bisdifluoroamines, where two difluoroamino (-NF₂) groups are attached to adjacent carbon atoms. wikipedia.org This reaction provides a direct route to 1,2-bis(difluoroamino)alkanes. wikipedia.org For instance, the reaction with ethylene yields 1,2-bis(difluoroamino)ethane.

| Olefin Reactant | Product |

| Ethylene (CH₂=CH₂) | 1,2-Bis(difluoroamino)ethane (F₂NCH₂CH₂NF₂) |

| Propene (CH₃CH=CH₂) | 1,2-Bis(difluoroamino)propane (CH₃CH(NF₂)CH₂NF₂) |

| 1-Butene (CH₃CH₂CH=CH₂) | 1,2-Bis(difluoroamino)butane (CH₃CH₂CH(NF₂)CH₂NF₂) |

The kinetics of the gas-phase addition of •NF₂ radicals to olefins have been studied to understand the reaction mechanism in detail. rsc.org The process is not a simple one-step addition but involves a complex mechanism. Kinetic data for these reactions have been analyzed and reinterpreted to provide a more accurate understanding of the underlying steps. rsc.org This includes determining the Arrhenius parameters, which describe the temperature dependence of the reaction rate constants.

Studies of the gas-phase reactions between hydrazinium (the protonated form of hydrazine) and carbonyl compounds, while involving different reactants, also highlight the multi-step nature of such gas-phase addition-elimination mechanisms. researchgate.net In the reaction of •NF₂ with olefins, the mechanism is tested by modeling with theories like the RRKM (Rice–Ramsperger–Kassel–Marcus) theory to understand the energy relationships and transition states. rsc.org The experimental data allows for the estimation of thermochemical properties, such as the C-N bond dissociation energies in the resulting alkyldifluoroamines. rsc.org

| Parameter | Description |

| Arrhenius Equation | k = A * exp(-Ea / RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. |

| RRKM Theory | A statistical theory used to describe the rates of unimolecular reactions in the gas phase. It helps model the behavior of the energized radical adduct formed in the initial addition step. |

| C-N Bond Dissociation Energy | The energy required to homolytically break the carbon-nitrogen bond in the product molecule. Kinetic data can be combined with other thermochemical data to estimate these values. rsc.org |

Addition to Vinyl Halides (e.g., Vinyl Chloride, Vinyl Bromide)

The addition of this compound to vinyl halides represents a potential pathway for the synthesis of halogenated difluoroamino compounds. This reaction would be expected to proceed via a free radical mechanism, similar to its addition to olefins, where a difluoroamino radical adds across the carbon-carbon double bond.

Detailed kinetic investigations and specific Arrhenius parameters for the gas-phase addition of this compound to vinyl halides such as vinyl chloride or vinyl bromide are not extensively documented in publicly available scientific literature. While the general principles of radical addition to halogenated olefins are understood, specific rate constants and activation energies for the reaction involving •NF₂ radicals are not readily found.

Addition to Aromatic Compounds

The reaction of this compound with polycyclic aromatic hydrocarbons has been studied to understand its kinetics. This reaction is significant as it demonstrates the ability of the difluoroamino radical to add to aromatic systems, a process that disrupts the aromaticity of the ring. The kinetic data from these studies help to elucidate the reactivity of N₂F₄ with aromatic compounds and the stability of the resulting intermediates. rsc.org

Research on the kinetics of the addition of this compound to polycyclic aromatic hydrocarbons indicates that the reaction proceeds, though the specifics of the rate-determining steps and the stability of the adducts are complex. rsc.org

Role as a Fluorinating Agent

This compound is utilized in organic synthesis primarily as a reagent for introducing the difluoroamino (–NF₂) group into molecules. researchgate.net This process, known as difluoroamination, is a specialized type of fluorination. The N₂F₄ molecule serves as a thermal or photochemical source of •NF₂ radicals, which can then add to unsaturated bonds or substitute hydrogen atoms. This makes this compound a key precursor for the synthesis of a variety of N-fluoro compounds, including vicinal di(difluoroamines) from olefins. researchgate.net

Reaction with Hydrocarbons in Photoreduction Processes

In photoreduction processes, particularly those involving aromatic ketones like benzophenone, this compound plays a crucial role in intercepting radical intermediates. When a solution of benzophenone in a hydrocarbon solvent is irradiated, the benzophenone abstracts a hydrogen atom from the hydrocarbon, generating a diphenyl hydroxymethyl radical and a hydrocarbon radical. nih.gov

This compound as a Radical Scavenger

This compound functions effectively as a radical scavenger in these photoreduction systems. nih.gov The •NF₂ radicals, readily available from the N₂F₄ dissociation, are highly efficient at trapping the transient carbon-centered radicals formed during the process. nih.gov

The mechanism involves the following key steps:

Photoreduction: Benzophenone, upon irradiation, abstracts a hydrogen atom from a hydrocarbon (R-H). (C₆H₅)₂C=O + R-H → (C₆H₅)₂Ċ-OH + R•

Radical Scavenging: this compound (in equilibrium with •NF₂) traps both the diphenyl hydroxymethyl radical and the hydrocarbon radical. nih.gov (C₆H₅)₂Ċ-OH + •NF₂ → (C₆H₅)₂C(OH)NF₂ (difluoroaminodiphenylmethanol) R• + •NF₂ → R-NF₂ (difluoroamino-substituted hydrocarbon)

Studies using hydrocarbons such as cyclohexane, toluene, and 3-methylpentane have shown that this scavenging process is quantitative, yielding equimolar amounts of difluoroaminodiphenylmethanol and the corresponding difluoroamino-substituted hydrocarbon. nih.gov This demonstrates the efficacy of this compound in trapping radical intermediates that would otherwise lead to products like benzpinacol. nih.gov

Photoreduction of Benzophenone in the Presence of this compound

The irradiation of benzophenone in a hydrocarbon solvent containing this compound (N₂F₄) results in the formation of equimolar quantities of difluoraminodiphenylmethanol and a difluoramino-substituted hydrocarbon. acs.org This reaction has been observed with various hydrocarbons, including cyclohexane, 3-methylpentane, toluene, and cumene. acs.org

The process is initiated by the photoreduction of benzophenone, which leads to the formation of radical intermediates. acs.org this compound acts as a radical scavenger in this system. acs.orgacs.org The radicals generated from both the benzophenone and the hydrocarbon solvent are trapped efficiently and quantitatively by the difluoroamino radicals (•NF₂) present in equilibrium with this compound. acs.org

The primary reactions involved are the trapping of the diphenylhydroxymethyl radical and the hydrocarbon radical by •NF₂ to form the respective difluoramino compounds. acs.org The consumption rates of this compound have been measured for these reactions. acs.org The formation of benzpinacol, a typical product of benzophenone photoreduction, is suppressed in the presence of this compound, indicating that the intermediate radicals are effectively scavenged. acs.org

The relative rates of this compound consumption and product formation can be influenced by both electronic and steric factors of the hydrocarbon substrate. acs.org For instance, hydrogen abstraction from the solvent is a key step, and the nature of the available hydrogen atoms (e.g., primary, secondary, tertiary) affects the reaction rate. acs.org

Table 1: Relative Rates of N₂F₄ Consumption for Various Hydrocarbons

| Hydrocarbon | Relative Rate of N₂F₄ Consumption |

|---|---|

| Cyclohexane | 1.00 |

| 3-Methylpentane | 1.15 |

| Toluene | 0.23 |

| Cumene | 0.61 |

Data sourced from J. Org. Chem. 1973, 38, 17, 2964-2968. acs.org

Explosive Reactions and Inhibition Mechanisms

This compound is a high-energy compound that can undergo explosive reactions, particularly with reducing agents like hydrogen. dtic.milwikipedia.orgnoaa.gov These reactions are of interest in the study of combustion and propellants. acs.org

Reaction with Hydrogen

The reaction between this compound and hydrogen is an explosive chain reaction. dtic.milacs.org The initiation of this chain reaction is believed to involve the difluoroamino radical (•NF₂), which is in equilibrium with N₂F₄. dtic.mil Hydrogen atoms act as one of the chain carriers in this explosive process. dtic.mil The reaction's reproducibility can be sensitive to the condition of the reaction vessel, with explosions occurring at lower temperatures in conditioned flasks. acs.org For instance, in a clean Pyrex flask, a 1:1 mixture at 30 Torr might not explode below 80°C, but after several explosions, subsequent mixtures can explode at 20°C. acs.org

Inhibition by Hydrogen Atom Scavengers

The explosive reaction between this compound and hydrogen can be inhibited by substances that act as hydrogen atom scavengers. dtic.mil This inhibition provides evidence for the role of hydrogen atoms as chain carriers. dtic.mil Among the inhibitors tested, tetramethylethylene has been found to be particularly effective, with one part of this substance in 10,000 parts of the reaction mixture being sufficient to completely suppress the explosion. dtic.mil

Stoichiometry and Products Dependence on Inert Gas

The stoichiometry and the products of the explosive reaction between this compound and hydrogen are unusually dependent on the presence of an inert gas. dtic.milacs.org The product distribution varies depending on the initial ratio of reactants (H₂:N₂F₄) and the presence of an inert gas, which is believed to lower the explosion temperature. acs.org

The reaction is thought to proceed through intermediates such as N₂F₃ and N₂F₂. dtic.mil The subsequent reactions of these intermediates are influenced by the explosion temperature and the relative concentrations of the reactants. dtic.milacs.org At higher explosion temperatures, a weakly exothermic step is thought to be dominant, while a more strongly exothermic step prevails at the lower temperatures induced by the presence of an inert gas. acs.org

Table 2: Products of H₂/N₂F₄ Explosions Under Different Conditions

| Reactant Ratio (H₂:N₂F₄) | Inert Gas | Major Products |

|---|---|---|

| 2 | Not specified | N₂, HF |

| 1 | Absent | N₂, HF, N₂F₂ |

| 1 | Present | N₂, HF, NF₃ |

| 0.5 | Absent | N₂, HF, N₂F₂ |

| 0.5 | Present | N₂, HF, NF₃ |

Data compiled from studies on the explosive reaction of this compound with hydrogen. acs.org

Computational Chemistry and Theoretical Investigations

Ab Initio Computational Studies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, have been instrumental in characterizing tetrafluorohydrazine (B154578). These high-level computations provide a fundamental understanding of its structural parameters and conformational landscape.

High-level ab initio calculations have been performed to determine the structural parameters of this compound. Methods such as Møller-Plesset perturbation theory (MP2) with various basis sets, including up to MP2/6-311++G*, have been employed to obtain optimized geometries. acs.orgacs.org These calculations provide data on bond lengths, bond angles, and dihedral angles for the different conformers of N₂F₄. The results from these theoretical studies are often compared with experimental data, such as those from electron diffraction and microwave spectroscopy, to assess the accuracy of the computational methods. acs.org The calculated parameters serve as a foundational dataset for understanding the molecule's geometry. For instance, early microwave spectroscopy studies determined the structure to be in a gauche form with N-N and N-F bond lengths of 147 pm and 137 pm, respectively, and an F-N-F bond angle of 108°. rdd.edu.iqresearchgate.net

A significant focus of ab initio studies on this compound has been its conformational stability. The molecule exists as two primary conformers: gauche and trans. There has been considerable debate and conflicting results from both experimental and theoretical studies regarding which conformer is more stable. acs.org

Ab initio calculations have been used to investigate the potential energy surface governing the internal rotation around the N-N bond. acs.org For example, calculations at the MP2/6-311++G* level have been used to determine the energy difference between the trans and gauche conformers. acs.org While some calculations have suggested the gauche rotamer is the more stable form, experimental studies of N₂F₄ dissolved in liquid xenon have indicated that the trans conformer is thermodynamically preferred, with an enthalpy difference determined to be 69 ± 6 cm⁻¹ (197 ± 17 cal/mol). acs.orgacs.org The potential surface calculated at the MP2/6-311++G* level was determined by varying the torsional dihedral angle in 30-degree increments while fully relaxing all other structural parameters. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a widely used computational method for studying molecular systems, offering a good balance between accuracy and computational cost. arxiv.org It has been applied to investigate various aspects of this compound, from its basic geometry to its behavior in confined environments.

DFT methods are employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest total electronic energy of the system. stackexchange.comresearchgate.net For this compound, DFT calculations using functionals like the Perdew–Burke–Ernzerhof (PBE) with a triple-zeta (3ζ) basis set have been used to calculate its molecular parameters. rdd.edu.iqresearchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles that describe the molecule's most stable three-dimensional structure based on its electronic interactions. researchgate.net

| Parameter | Gauche Conformer | Eclipsed Conformer | Trans Conformer |

|---|---|---|---|

| N-N Bond Length (Å) | 1.442 | 1.439 | 1.443 |

| N-F Bond Length (Å) | 1.385 | 1.383 | 1.383 |

| F-N-N Bond Angle (°) | 103.8 | 105.1 | 101.4 |

| F-N-F Bond Angle (°) | 102.3 | 102.7 | 104.2 |

| F-N-N-F Dihedral Angle (°) | 66.2 | 120.0 | 180.0 |

DFT calculations are also valuable for determining the energy barriers associated with conformational changes, such as the rotation around the N-N bond in this compound. rdd.edu.iqmdpi.com By calculating the energy of the molecule at various dihedral angles, a potential energy profile for the rotation can be constructed. The highest point on this profile between two stable conformers (e.g., gauche and trans) represents the transition state, and its energy relative to the stable conformers defines the rotational barrier. biomedres.us For a free N₂F₄ molecule, the rotational barrier was found to be 6.50 Kcal/mol. rdd.edu.iq This value provides insight into the flexibility of the molecule and the ease with which it can interconvert between its different spatial arrangements. rdd.edu.iq

A novel application of DFT is the study of molecules encapsulated within larger structures, such as fullerenes. The conformational behavior of this compound inside a C₆₀ fullerene cage has been investigated using DFT with the PBE_3ζ basis set. rdd.edu.iq These studies reveal notable changes in the bond lengths, bond angles, and dihedral angles of N₂F₄ upon encapsulation. rdd.edu.iqresearchgate.net

The confinement within the fullerene significantly alters the rotational energy profile. rdd.edu.iq For N₂F₄ inside C₆₀, a minimal energy structure was found at a dihedral angle of -51.4°, with another stable conformer at -179.9°. rdd.edu.iqresearchgate.net The energy difference between these conformers was a substantial 29.9 Kcal/mol. rdd.edu.iq The rotational barrier for the encapsulated molecule increased dramatically to 41.69 Kcal/mol, compared to 6.50 Kcal/mol for the free molecule. rdd.edu.iq This change is attributed to the interactions between the guest N₂F₄ molecule and the host C₆₀ cage. rdd.edu.iq

| Conformer | Free N₂F₄ (kcal/mol) | N₂F₄@C₆₀ (kcal/mol) |

|---|---|---|

| Gauche | 0.00 | 0.00 |

| Eclipsed | 3.22 | 35.19 |

| Trans | -0.08 | 29.99 |

| Full Eclipsed | 6.50 | 41.69 |

Quantum Chemical Characterization of Electronic Properties

Theoretical studies employing quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For this compound (N₂F₄), these computational methods provide insights into various electronic properties that are difficult to determine experimentally. The following subsections detail key electronic descriptors and the theoretical basis for their calculation. While extensive research has been conducted on the force field of this compound, specific computational studies detailing the subsequent electronic property values were not available in the surveyed literature. Therefore, the principles and formulas governing these properties are presented.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two frontier orbitals is known as the HOMO-LUMO gap (ΔE).

This energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable. The HOMO-LUMO gap is a key parameter for understanding electronic transitions and is instrumental in calculating other electronic properties.

The relationship is defined as:

ΔE = ELUMO - EHOMO

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's tendency to lose or gain an electron, respectively.

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state.

Within the framework of Density Functional Theory (DFT), and according to Koopmans' theorem for Hartree-Fock theory, these properties can be approximated using the energies of the frontier molecular orbitals:

I ≈ -EHOMO

A ≈ -ELUMO

These approximations link the energy of the highest occupied orbital to the ease of electron removal and the energy of the lowest unoccupied orbital to the propensity for electron acceptance.

Building upon the concepts of ionization potential and electron affinity, several global reactivity descriptors can be derived. These parameters provide a more nuanced understanding of a molecule's electronic behavior.

Electronegativity (χ) , defined by Mulliken, is the average of the ionization potential and electron affinity. It quantifies the ability of a molecule to attract electrons.

Global Hardness (η) is a measure of the molecule's resistance to change in its electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap. A "hard" molecule has a large energy gap, while a "soft" molecule has a small energy gap.

Chemical Softness (S) is the reciprocal of global hardness and indicates the molecule's polarizability.

| Parameter | Symbol | Formula (in terms of IP and EA) | Formula (in terms of EHOMO and ELUMO) |

|---|---|---|---|

| Electronegativity | χ | (I + A) / 2 | - (EHOMO + ELUMO) / 2 |

| Global Hardness | η | (I - A) / 2 | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 1 / (2η) | 1 / (ELUMO - EHOMO) |

Further electronic properties that characterize reactivity include the electronic chemical potential and the electrophilicity index.

Electronic Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Electrophilicity Index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule.

These parameters are crucial for predicting how a molecule will behave in polar chemical reactions.

| Parameter | Symbol | Formula |

|---|---|---|

| Electronic Chemical Potential | μ | -χ = (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | μ² / (2η) |

Theoretical Estimation of Force Fields and Harmonic Force Constants

The force field of a molecule describes the potential energy of its structure and is essential for understanding its vibrational dynamics. For this compound, the force field has been obtained for the first time through quantum-chemical calculations. butlerov.com

A study by Alexander B. Belik utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311G++(3df, 3pd) basis set to perform these calculations. butlerov.com This level of theory is chosen to provide a reliable description of the electronic structure and, consequently, the forces acting on the atoms.

The computational process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, the matrix of force constants is calculated in Cartesian coordinates. This matrix contains the second derivatives of the energy with respect to the atomic positions. butlerov.com

However, for chemical interpretation, it is more intuitive to analyze forces in terms of internal coordinates, which correspond to bond lengths, bond angles, and dihedral angles. Therefore, the calculated matrix of force constants in Cartesian coordinates was transformed into a matrix based on internal coordinates. This transformation allows for the direct analysis of individual force constants related to specific molecular motions, such as N-N and N-F bond stretching and various angle deformations. The calculation and assignment of the frequencies of normal vibrations were also carried out based on this derived force field. butlerov.com

Spectroscopic Characterization Methodologies

Mass Spectrometry Studies

Mass spectrometry has been utilized to study the ionization and dissociation of N₂F₄ and its related species, such as the NF₂ radical. These studies provide information on appearance potentials and thermochemical energies.

Ionization and Dissociation Processes of N₂F₄ and NF₂ Radicals

Electron impact studies on tetrafluorohydrazine (B154578) have revealed its ionization and dissociation processes. The mass spectrum of N₂F₄ shows ions corresponding to fragments such as NF₂⁺ and N₂F₄⁺. nih.govresearchgate.netoclc.org The dissociation of N₂F₄ into NF₂ radicals within the ion source is a significant process that influences the observed mass spectrum. nih.govresearchgate.net At room temperature, N₂F₄ exists in equilibrium with its radical monomer, nitrogen difluoride (•NF₂), although N₂F₄ is mostly associated. wikipedia.org The proportion of NF₂ radicals increases with temperature; for instance, at 225 °C, the dissociation is nearly complete, with 99% in the form of NF₂. wikipedia.org

Studies have identified specific ionization-dissociation processes for N₂F₄. For example, the formation of NF₂⁺ from N₂F₄ involves the dissociation of the N-N bond. nih.govresearchgate.netoclc.org The ionization potential of the NF₂ radical has been measured. researchgate.net

Appearance Potentials and Thermochemical Energies

Appearance potentials (AE) for various ions produced from N₂F₄ and related N-F compounds have been measured using mass spectrometry. nih.govresearchgate.netoclc.org These values are used to calculate bond dissociation energies and other thermochemical data. nih.govresearchgate.netoclc.org

The bond dissociation energy of the N-N bond in N₂F₄, D(F₂N–NF₂), has been directly measured. nih.govresearchgate.netoclc.org Early estimations of this bond energy were based on assumptions about N-F bonds in NF₃, but later measurements provided a value of approximately 19.2 kcal/mole (80.3 kJ/mol), which is significantly lower than in hydrazine (B178648) (N₂H₄). wikipedia.orgnih.gov

The NIST Chemistry WebBook provides a summary of gas phase ion energetics data for this compound, including appearance energies for various ions formed by electron ionization (EI) and photoionization (PI). nist.gov

Here is a table summarizing some appearance potential data for ions from N₂F₄:

| Ion | Appearance Potential (eV) | Other Products | Method | Reference |

|---|---|---|---|---|

| FN⁺ | 16.6 | NF₂ + F | EI | Foner and Hudson, 1973 nist.gov |

| FN₂⁺ | 14.2 ± 0.3 | F₂ + F | EI | Foner and Hudson, 1973 nist.gov |

| FN₂⁺ | 16.7 ± 0.3 | 3F | EI | Foner and Hudson, 1973 nist.gov |

| F₂N⁺ | 12.565 ± 0.010 | NF₂ | PI | Berkowitz, Greene, et al., 1984 nist.gov |

| F₂N⁺ | 12.7 ± 0.1 | NF₂ | EI | Foner and Hudson, 1973 nist.gov |

| F₂N⁺ | 12.4 ± 0.1 | F⁻ + NF | EI | Foner and Hudson, 1973 nist.gov |

| NF₂⁺ | 12.6 ± 0.1 | NF₂ | EI | Cristy and Mamantov, 1970 nist.gov |

| NF₂⁺ | 12.7 ± 0.2 | NF₂ | EI | Herron and Dibeler, 1960 nist.gov |

| F₂N₂⁺ | 16.0 ± 0.1 | 2F | EI | Foner and Hudson, 1973 nist.gov |

| N₂F₃⁺ | 12.0 | F⁻ | EI | Herron and Dibeler, 1961 nist.gov |

| N₂F₃⁺ | 15.6 | F | EI | Herron and Dibeler, 1961 nist.gov |

Challenges in Obtaining Pure N₂F₄ Mass Spectra